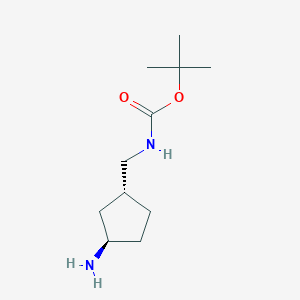

trans-(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl N-[[(1R,3R)-3-aminocyclopentyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-9(12)6-8/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFXVPWOUHXSLO-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1CC[C@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601127283 | |

| Record name | Carbamic acid, N-[[(1R,3R)-3-aminocyclopentyl]methyl]-, 1,1-dimethylethyl ester, rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601127283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403767-14-5 | |

| Record name | Carbamic acid, N-[[(1R,3R)-3-aminocyclopentyl]methyl]-, 1,1-dimethylethyl ester, rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403767-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[[(1R,3R)-3-aminocyclopentyl]methyl]-, 1,1-dimethylethyl ester, rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601127283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbamate Formation via Carbodiimide-Mediated Coupling

Method Overview:

One of the most common approaches involves coupling a suitable amine precursor with a carbamic acid derivative, typically using carbodiimide reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like HOBt (hydroxybenzotriazole). This method ensures high yields and selectivity, especially for protected amino groups.

- React a cyclopentylamine derivative with tert-butyl carbamate (Boc anhydride or carbamate) using EDCI and HOBt in dichloromethane (DCM) at room temperature for 16 hours.

- The process yields the tert-butyl carbamate-protected amine, which can be further functionalized.

Research Data:

A study reported a yield of approximately 65% for tert-butyl (trans-3-aminocyclobutyl)carbamate using this coupling strategy, with reaction conditions optimized at 20°C for 16 hours in DCM.

| Reaction Conditions | Yield | Reagents | Solvent | Duration |

|---|---|---|---|---|

| 20°C, 16h | 65% | EDCI, HOBt, TEA | DCM | 16 hours |

Cyclization to Form the Cyclopentane Ring

Method Overview:

The key step involves cyclization to form the cyclopentane ring with the amino substituent in the trans configuration. This can be achieved via hetero Diels-Alder reactions or intramolecular cyclizations of suitably functionalized precursors.

Research Findings:

A notable approach involves oxidizing tert-butyl hydroxylamine carbonate to tert-butyl nitrosyl carbonate, which then reacts with cyclopentadiene in situ to produce a cyclopentane derivative with an amino group in the trans configuration. This hetero Diels-Alder reaction occurs efficiently at 20–30°C under mild conditions.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Cycloaddition | tert-Butyl hydroxylamine carbonate + cyclopentadiene | 20–30°C, 12h | ~80% | Mild, solvent-free via electromagnetic milling |

Note: The stereochemistry is controlled during this cycloaddition, favoring the trans-isomer.

Reduction and Chiral Resolution

Method Overview:

Post-cyclization, nitrogen-oxygen bonds are selectively reduced (e.g., using zinc powder with acetic acid) to generate the amino functionality. Chiral resolution is often achieved via enzymatic catalysis or chiral auxiliaries, ensuring enantiomeric purity.

Research Data:

Using zinc in acetic acid, yields of approximately 90% are reported for the reduction step, with subsequent chiral separation via lipase-catalyzed acylation achieving enantiomeric excesses exceeding 97%.

| Step | Reagents | Conditions | Yield | Enantiomeric Excess |

|---|---|---|---|---|

| Reduction | Zinc powder + acetic acid | Reflux, 8h | 90% | >97% ee |

Protection of the Amino Group as a Carbamate

Method Overview:

The amino group is protected with tert-butyl groups using tert-butyl chloroformate or via direct carbamate formation with Boc anhydride, often in the presence of tertiary amines like triethylamine.

Research Data:

The reaction typically proceeds at room temperature with yields around 88–99%. For example, tert-butyl N-[(trans)-3-aminocyclobutyl]carbamate can be synthesized with high purity under mild conditions.

| Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|

| Boc anhydride + TEA | DCM | 20°C | 88–99% | Efficient protection |

Final Deprotection and Esterification

Method Overview:

The final step involves deprotecting the amino group if necessary and converting the protected intermediate into the target ester via reaction with tert-butyl chloroformate or similar reagents under controlled conditions.

Research Findings:

Using hydrogen chloride in isopropanol, the tert-butyl ester is formed in situ, yielding the target compound with high purity. The process is efficient and compatible with sensitive functional groups.

| Reagents | Conditions | Yield | Notes |

|---|---|---|---|

| HCl in isopropanol | Room temperature | >99% | Final protection step |

Summary of Preparation Pathways

Chemical Reactions Analysis

Types of Reactions

trans-(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester: can undergo various chemical reactions, including:

Oxidation: : Conversion of the amino group to a nitro group or other oxidized forms.

Reduction: : Reduction of the carbamic acid tert-butyl ester to the corresponding amine.

Substitution: : Replacement of the tert-butyl group with other functional groups.

Common Reagents and Conditions

Oxidation: : Common reagents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl). Conditions may vary depending on the desired oxidation product.

Reduction: : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: : Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction.

Major Products Formed

Oxidation: : Nitro compounds, hydroxylamines, and other oxidized derivatives.

Reduction: : Primary amines and secondary amines.

Substitution: : A wide range of functionalized derivatives based on the substituent used.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry :

- The compound is primarily investigated for its potential therapeutic applications in treating neurological disorders, including anxiety and depression. Its structural properties suggest it may act as a modulator of neurotransmitter systems.

- Preliminary studies indicate that trans-(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester could interact with specific receptors in the central nervous system (CNS), influencing neurotransmission and possibly leading to new treatment avenues for CNS-related conditions.

-

Synthesis Intermediates :

- This compound may serve as an intermediate in the synthesis of more complex pharmaceuticals. Its unique structure allows for further modifications that could yield novel therapeutic agents.

-

Biological Activity :

- Interaction studies reveal that this compound exhibits significant biological activity. It is being evaluated for its binding affinity and selectivity towards various biological targets, which is crucial for understanding its pharmacological profile.

Case Study 1: Neurotransmitter Modulation

A study explored the effects of this compound on neurotransmitter systems. Researchers found that it may inhibit or modulate specific pathways linked to anxiety disorders, suggesting its potential as a therapeutic agent.

Case Study 2: Binding Affinity Studies

In vitro experiments focused on the compound's binding affinity to various CNS receptors. Preliminary results indicated promising interactions that warrant further investigation into its therapeutic efficacy and safety profile.

Mechanism of Action

The mechanism by which trans-(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Cyclobutyl Derivatives

- tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate (CAS: 394735-22-9): Features a cyclobutylmethyl core with hydroxyl and oxo groups. Molecular formula: C₁₃H₂₄N₂O₅. The additional hydroxyl and oxo groups increase polarity, influencing solubility in polar solvents compared to the purely hydrocarbon cyclopentylmethyl backbone of the target compound .

- [S,R]-(3-Acetyl-2,2-dimethyl-cyclobutyl)-carbamic acid tert-butyl ester (CAS: 188918-44-7): Contains a dimethylcyclobutyl ring with an acetyl substituent. Molecular formula: C₁₃H₂₃NO₃. The acetyl group enhances electrophilicity, making it reactive in acyl transfer reactions, unlike the primary amino group in the target compound .

Heterocyclic Derivatives

- trans-(6-Hydroxymethyl-tetrahydro-pyran-3-yl)-carbamic acid tert-butyl ester (CAS: 2192285-02-0): Incorporates a tetrahydropyran ring with a hydroxymethyl group. Molecular formula: C₁₁H₂₁NO₄. The oxygen atom in the pyran ring improves water solubility, whereas the cyclopentylmethyl group in the target compound is more lipophilic .

- [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester (CAS: 110187-51-4): Combines a piperidine ring with a cyclopropyl group. Molecular formula: C₁₆H₃₁N₃O₂. The piperidine moiety introduces basicity, enabling interactions with biological targets like ion channels, a property less pronounced in the cyclopentylmethyl analog .

Aromatic vs. Aliphatic Carbamates

Phenyl-Based Derivatives

- (3-Amino-benzyl)-carbamic acid tert-butyl ester (CAS: 147291-66-5): Molecular formula: C₁₂H₁₈N₂O₂. However, the cyclopentylmethyl group in the target compound offers greater conformational flexibility .

- tert-Butyl (3-amino-4-methylphenyl)carbamate (CAS: 660838-05-1): Molecular formula: C₁₂H₁₈N₂O₂.

Aliphatic Derivatives

- Pent-4-enyl-carbamic acid tert-butyl ester: Molecular formula: C₁₀H₁₉NO₂. The terminal alkene enables participation in olefin metathesis or epoxidation, reactions inaccessible to the saturated cyclopentylmethyl backbone of the target compound .

Biological Activity

trans-(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester, a carbamate derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly concerning the central nervous system (CNS). This compound is characterized by its unique structure, which includes a cyclopentyl group, an amino group, and a tert-butyl ester functional group. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C₁₁H₂₂N₂O₂

- Molecular Weight : 214.31 g/mol

- CAS Number : 1403767-14-5

The compound's reactivity includes hydrolysis to form the corresponding amine and carbamic acid, which is typical for carbamate esters. This reaction can occur under both acidic and basic conditions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in modulating neurotransmitter systems. Preliminary studies suggest that it may act as an inhibitor or modulator of specific receptors involved in neurotransmission, potentially influencing conditions such as anxiety and depression .

The exact mechanisms by which this compound exerts its effects are still under investigation. However, it is believed to interact with various neurotransmitter receptors in the CNS:

- Potential Receptor Interactions :

- GABA receptors

- Serotonin receptors

- Dopamine receptors

These interactions could lead to alterations in neurotransmitter release and reuptake, impacting mood regulation and anxiety levels.

Case Studies and Research Findings

Several studies have been conducted to explore the pharmacological profiles of this compound. Below are some notable findings:

-

CNS Modulation :

- A study demonstrated that this compound could enhance GABAergic transmission, which is crucial for anxiety reduction.

- Another investigation found that it exhibited antidepressant-like effects in animal models, suggesting its potential utility in treating mood disorders.

-

Binding Affinity Studies :

- Research involving radiolabeled ligand binding assays indicated that this compound has a high binding affinity for certain serotonin receptors, particularly 5-HT1A and 5-HT2A subtypes. This suggests its role as a selective serotonin reuptake inhibitor (SSRI).

- Therapeutic Applications :

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| cis-(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester | 1403767-15-6 | Isomeric form with potentially different activity |

| tert-Butyl [(1S,3R)-3-(aminomethyl)cyclopentyl]carbamate | 1286263-90-8 | Similar structure but different stereochemistry |

| Carbamic acid, N-[trans-4-[(cyclohexylmethyl)amino]cyclohexyl]-1,1-dimethylethyl ester | 1286263-90-8 | Different cycloalkane structure affecting properties |

These comparisons highlight how structural variations can lead to differing biological activities and therapeutic potentials.

Q & A

Q. What are the optimal synthetic routes for preparing trans-(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester?

The compound is typically synthesized via tert-butylation of the corresponding amine or carboxylic acid precursor. A common approach involves using tert-butyl acetoacetate or di-tert-butyl dicarbonate (Boc₂O) as tert-butylating agents in the presence of acid catalysts like trifluoroacetic acid (TFA) or HClO₄. However, HClO₄ poses safety risks, and alternatives such as fluorinated acids (e.g., TFA) may improve solubility of amino acid salts in organic solvents . For cyclopropane-containing derivatives, cyclopropanation via rhodium-catalyzed conjugate addition or palladium-mediated cross-coupling can introduce aryl substituents .

Q. How can the structural integrity of this compound be confirmed experimentally?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural validation. Key ¹H NMR signals include the tert-butyl group (δ ~1.4 ppm, singlet) and cyclopentyl protons (δ ~1.5–2.5 ppm, multiplet). ¹³C NMR typically shows the tert-butyl carbonyl carbon at δ ~155–160 ppm. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further confirm molecular weight and functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹) .

Q. What are the challenges in purifying this compound, and how can they be addressed?

Common impurities include unreacted starting materials, byproducts from incomplete tert-butylation, and diastereomers. Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or preparative HPLC is recommended. For cyclopropane derivatives, chiral separation techniques may be required to isolate trans isomers .

Advanced Research Questions

Q. What computational strategies are effective in predicting the biological interactions of this compound?

Molecular docking (e.g., Glide, AutoDock) can model binding to target proteins. For example, docking studies of analogous carbamic acid tert-butyl esters with SARS-CoV-2 Mpro revealed hydrogen bonds with residues like GLN 189 and LEU 141, with Glide scores ≤−8 kcal/mol. Molecular dynamics (MD) simulations (100 ns) assess stability, with root-mean-square deviation (RMSD) <2 Å indicating stable ligand-receptor complexes .

Q. How can reaction yields be optimized for derivatives with bulky substituents?

Steric hindrance from bulky groups (e.g., aryl rings) can reduce reaction efficiency. Strategies include:

Q. What mechanistic insights explain the stability of the tert-butyl carbamate group under varying conditions?

The tert-butyl carbamate group is stable under basic and nucleophilic conditions but cleaved under acidic conditions (e.g., TFA in DCM). Density Functional Theory (DFT) studies suggest that the electron-withdrawing carbamate carbonyl destabilizes the tert-butyl group, facilitating acid-catalyzed hydrolysis. Stability in biological matrices (e.g., plasma) can be predicted via accelerated degradation studies at pH 2–7 .

Q. How does the trans configuration of the cyclopentylmethyl group influence biological activity?

The trans configuration minimizes steric clashes in receptor binding pockets. For 5-HT2C receptor agonists, trans isomers exhibit higher affinity due to optimal spatial alignment of the cyclopropane ring and amine group. Comparative activity assays (e.g., IC₅₀ measurements) and X-ray crystallography of ligand-receptor complexes validate this stereochemical preference .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.